N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c22-21(23,24)29-16-7-4-14(5-8-16)19(27)25-15-6-3-13-9-10-26(17(13)12-15)20(28)18-2-1-11-30-18/h1-8,11-12H,9-10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCNZVPSDFWGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Thiophene-2-carbonyl Introduction: The thiophene-2-carbonyl group is introduced via acylation reactions, often using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.
Coupling with Trifluoromethoxybenzamide: The final step involves coupling the indoline-thiophene intermediate with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indoline or thiophene moieties using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzamide derivatives , thiophene-containing compounds , and halogenated aromatic systems . Below is a detailed comparison with compounds from the provided evidence and inferred analogs:
Functional Group Comparison
Key Observations :
- The target compound’s trifluoromethoxy group contrasts with the 2,4-difluorophenyl groups in , which may confer distinct electronic and steric effects.
Spectral Data Inference
- IR Spectroscopy: The target’s amide C=O stretch would align with 1663–1682 cm⁻¹ (as in Compounds [4–6]). The trifluoromethoxy group’s C-F stretches (~1100–1200 cm⁻¹) would distinguish it from non-fluorinated analogs.
- NMR :
Research Findings and Implications
- Bioactivity Potential: The trifluoromethoxy group may enhance blood-brain barrier penetration compared to Compounds [7–9] (), which lack strong electron-withdrawing substituents.
- Metabolic Stability : The indoline-thiophene core could resist oxidative metabolism better than triazole-thiones, which may undergo tautomerization or sulfur oxidation .
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indoline moiety : This part of the molecule is known for its biological activity.
- Thiophene-2-carbonyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Trifluoromethoxy group : Enhances lipophilicity and may influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃N₃O₂S |
| Molecular Weight | 385.38 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
- Receptors : It has shown potential as an antagonist for ion channels, such as TRPM8, which are implicated in pain signaling pathways.
Biological Activity Highlights
- Antinociceptive Effects : Research indicates that compounds similar to this compound can modulate pain responses. For instance, derivatives have been tested for their ability to inhibit TRPM8 channels, suggesting a potential role in pain management therapies .
- Anticancer Potential : The indoline structure is often linked with anticancer properties. Compounds with similar frameworks have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) .
- Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, although specific data on this compound is limited. The presence of the thiophene ring often enhances the antimicrobial activity of related compounds .
Case Study 1: Pain Modulation
A study evaluated the effects of a related sulfonamide derivative on TRPM8 channels. Results indicated significant inhibition of channel activity at micromolar concentrations, leading to reduced pain response in animal models . This suggests that this compound could have similar effects.
Case Study 2: Anticancer Activity
In vitro studies on indole-based compounds showed that they could inhibit cell proliferation and induce apoptosis in NSCLC cells. The compounds were tested against various concentrations, revealing an IC50 value indicating effective growth inhibition . Such findings highlight the potential therapeutic applications of this compound in oncology.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structural motifs.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |
| Thiophenecarboxylic acid | Thiophene ring with carboxylic acid | Antioxidant |
| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-benzenesulfonamide | Indoline and sulfonamide functionalities | Pain modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
